molecular formula C18H13ClN4O3S B2598651 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide CAS No. 392253-60-0

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide

Cat. No.: B2598651
CAS No.: 392253-60-0
M. Wt: 400.84
InChI Key: YEXIJCPMWROAEB-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrazole-benzamide class, characterized by a fused thieno[3,4-c]pyrazole core substituted at position 2 with a 4-chlorophenyl group and at position 3 with a 4-nitrobenzamide moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitroaromatic systems .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c19-12-3-7-13(8-4-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXIJCPMWROAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts.

    Attachment of the 4-Nitrobenzamide Moiety: This is usually done through amide bond formation reactions, using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is C18H13ClN4O5SC_{18}H_{13}ClN_{4}O_{5}S, with a molecular weight of approximately 432.8 g/mol. The compound features a thieno[3,4-c]pyrazole core fused with a chlorophenyl group and a nitrobenzamide moiety. This structural arrangement enhances its potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis. This activity positions it as a potential candidate for developing new antimicrobial agents.
  • Antitubercular Activity : Compounds structurally related to this compound have been synthesized and tested against Mycobacterium tuberculosis. These studies indicate that similar compounds could exhibit significant antitubercular activity .

Synthetic Pathways

The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to optimize yield and purity. Common reagents include hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The general synthetic route includes:

  • Preparation of Intermediates : Initial steps often involve the synthesis of thieno[3,4-c]pyrazole derivatives.
  • Coupling Reactions : The final product is obtained through coupling reactions with nitrobenzoyl chlorides under controlled conditions.

Potential Applications in Medicinal Chemistry

Given its structural characteristics and biological activity:

  • Drug Development : The compound's ability to inhibit bacterial enzyme activity suggests potential application in drug development for treating infections resistant to conventional antibiotics.
  • Therapeutic Research : Further exploration into its mechanism of action could unveil additional therapeutic applications in treating diseases related to bacterial infections or other pathologies influenced by the targeted enzymes.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial activity against various strains of bacteria. These findings are crucial for understanding the compound's potential as a new antibiotic agent.
  • Antitubercular Activity : A series of nitro-substituted heteroaromatic carboxamides were synthesized and tested against Mycobacterium tuberculosis cell lines. Results indicated that certain derivatives showed significant inhibition rates compared to standard treatments .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Analogues in the Thienopyrazole-Benzamide Family

Compound A : N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-dimethoxy-benzamide
  • Key Differences :
    • Substituents on benzamide: 2,6-dimethoxy (electron-donating) vs. 4-nitro (electron-withdrawing).
    • Impact on solubility: Methoxy groups enhance hydrophilicity compared to nitro, which may reduce aqueous solubility despite higher polarity.
    • Pharmacological implications: The nitro group may enhance binding to nitroreductase enzymes or heme-containing targets, whereas methoxy groups favor interactions with hydrophobic pockets.
Compound B : 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives
  • Key Differences: Core structure: Sulfamoyl-linked benzamide vs. thienopyrazole-fused benzamide. Pharmacokinetic data (from Table S1–S3 ):
  • Topological polar surface area (TPSA): ~110–130 Ų (vs. ~140 Ų for the target compound due to thienopyrazole’s planar structure).
  • Lipinski’s Rule of Five : Both classes exhibit >1 violation (e.g., molecular weight >500), limiting oral bioavailability.
  • Toxicity risks : Nitro derivatives show higher mutagenicity alerts (e.g., nitroaromatic metabolites) compared to sulfonamides.

Physicochemical and Pharmacokinetic Comparison

Table 1: Property Comparison of Thienopyrazole-Benzamide Analogues

Property Target Compound Compound A Compound B Derivatives
Molecular Weight ~450 g/mol ~430 g/mol 480–520 g/mol
TPSA ~140 Ų ~120 Ų 110–130 Ų
Aqueous Solubility (LogS) -4.5 (predicted) -3.8 (predicted) -3.2 to -4.0
Rotatable Bonds 4 5 6–8
CYP2D6 Inhibition Risk High (nitro group) Moderate Low (sulfamoyl group)
Ames Test Mutagenicity Positive (nitroaromatic) Negative Variable (alkyl chains reduce risk)

Key Observations :

  • The target compound’s nitro group increases TPSA but reduces solubility due to crystallinity and strong intermolecular interactions.
  • Compound A’s methoxy groups improve membrane permeability (fewer rotatable bonds), while Compound B’s sulfamoyl derivatives show better solubility profiles .

Electronic and Reactivity Profiles

  • Nitro vs. Methoxy Substituents :

    • The 4-nitro group in the target compound generates a strong electron-deficient aromatic system, enhancing reactivity toward nucleophilic attack (e.g., in prodrug activation).
    • Compound A’s 2,6-dimethoxy groups create an electron-rich benzamide, favoring π-π stacking with aromatic residues in biological targets .
  • For example, the nitro group’s ESP minima may align with enzyme active sites, while methoxy groups exhibit maxima at oxygen lone pairs.

Biological Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a nitrobenzamide moiety. The molecular formula is C18H13ClN4O5SC_{18}H_{13}ClN_{4}O_{5}S with a molecular weight of approximately 432.8 g/mol. This structure contributes to its diverse biological activities.

Research indicates that compounds within the thienopyrazole class exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Several studies have shown that thienopyrazoles can inhibit key enzymes involved in cellular processes, such as kinases and proteases.
  • Antiviral Activity : Some derivatives have demonstrated significant antiviral activity against viruses like SARS-CoV-2 by inhibiting viral replication mechanisms .
  • Antibacterial Effects : The compound has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntiviralSARS-CoV-2 main proteaseSignificant inhibition
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate to strong
Enzyme InhibitionKinases (e.g., PfGSK3)Potent inhibition

Case Studies

  • Antiviral Activity Against SARS-CoV-2 :
    A study investigated the inhibitory effects of various thienopyrazole derivatives on the SARS-CoV-2 main protease. Compounds showed IC50 values less than 1 μM, indicating high potency against viral replication .
  • Antibacterial Screening :
    A series of thienopyrazole compounds were tested for antibacterial properties. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Studies :
    Docking studies revealed that this compound binds effectively to the active sites of specific kinases, suggesting its potential as a therapeutic agent in cancer treatment .

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